7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride

Description

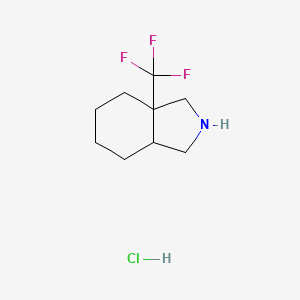

7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole hydrochloride is a bicyclic organic compound featuring a fully saturated isoindole core fused with a six-membered ring. The (3aR,7aS) stereochemistry defines its chiral centers, while the trifluoromethyl (-CF3) substituent at the 7a position and the hydrochloride salt enhance its physicochemical and pharmacological properties. The CF3 group contributes to lipophilicity and metabolic stability, while the hydrochloride salt improves aqueous solubility, a critical factor for bioavailability in drug development .

Properties

IUPAC Name |

7a-(trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H14F3N.ClH/c10-9(11,12)8-4-2-1-3-7(8)5-13-6-8;/h7,13H,1-6H2;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWKQEGMRPKOFCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CNCC2C1)C(F)(F)F.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15ClF3N | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole;hydrochloride is a member of the isoindole class of compounds, which have garnered attention for their diverse biological activities. This article explores the biological activity of this specific compound through various studies and findings related to its synthesis, mechanisms of action, and therapeutic potential.

Synthesis and Structural Characteristics

The synthesis of trifluoromethylated isoindole derivatives often involves complex organic reactions. For instance, methods such as cyclization reactions and the use of trifluoromethylating agents are common in generating these compounds. The presence of the trifluoromethyl group is significant as it can enhance lipophilicity and biological activity due to its electron-withdrawing properties.

Biological Activity Overview

The biological activities associated with this compound include:

- Anticancer Activity : Several studies have indicated that isoindole derivatives exhibit potent anticancer properties. For example, compounds similar to 7a have shown significant antiproliferative effects against various cancer cell lines such as HCT-116 and HT-29. The mechanism often involves the induction of apoptosis through mitochondrial pathways by modulating key proteins like Bax and Bcl-2 .

- Antiviral Properties : Research has demonstrated that certain trifluoromethylated compounds can exhibit antiviral activities against viruses such as H1N1 and HSV-1. These activities are typically assessed through IC50 values in cell cultures .

- Inhibition of Hormone-Sensitive Lipase (HSL) : Some derivatives have been noted for their ability to inhibit HSL activity. This inhibition can mimic insulin-like effects and may be beneficial in metabolic disorders like diabetes .

Anticancer Studies

A notable study assessed the efficacy of a related compound against human colon cancer cell lines. The results showed that at a concentration of 8.18 µM, significant apoptosis was induced in HT-29 cells. The study highlighted the up-regulation of pro-apoptotic factors (Bax) and down-regulation of anti-apoptotic factors (Bcl-2), leading to increased Caspase 3 activity .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HCT-116 | 8.18 | Mitochondrial apoptotic pathway |

| HT-29 | 6.58 - 11.10 | Apoptosis via Bax/Bcl-2 modulation |

Antiviral Activity

In another study focusing on antiviral properties, derivatives showed promising results against influenza virus H1N1 with IC50 values in the low micromolar range (e.g., 0.0027 µM for one derivative). This suggests a strong potential for therapeutic applications in viral infections .

Chemical Reactions Analysis

Key Reaction Table: Synthetic Routes

Electrophilic Substitution Reactions

The trifluoromethyl group directs electrophilic attacks to specific positions due to its strong electron-withdrawing nature:

-

Halogenation : Reactions with N-halosuccinimides (e.g., NCS, NBS) under mild conditions may introduce halogens at the α-position to the amine .

-

Nitration : Nitric acid or acetyl nitrate could nitrate the aromatic ring, though the saturated structure may limit such reactivity .

Example Pathway:

Chlorination

7a-(Trifluoromethyl)octahydroisoindole + NCS → 3-Chloro-7a-(trifluoromethyl)octahydroisoindole

Nucleophilic Reactions

The secondary amine in the hydrochloride salt participates in nucleophilic substitutions:

-

Alkylation/Acylation : Reacts with alkyl halides or acyl chlorides to form N-alkylated or N-acylated derivatives.

-

Schiff Base Formation : Condensation with aldehydes/ketones generates imine derivatives, useful in coordination chemistry .

Example Reaction:

Acylation

7a-(Trifluoromethyl)octahydroisoindole + AcCl → N-Acetyl-7a-(trifluoromethyl)octahydroisoindole

Oxidation and Reduction

-

Oxidation : Catalytic oxidation (e.g., RuO₂, KMnO₄) may dehydrogenate the saturated rings, forming isoindole derivatives .

-

Reduction : Further hydrogenation is unlikely due to the fully saturated backbone but could modify substituents (e.g., nitro to amine groups) .

Table: Pharmacologically Relevant Modifications

Stability and Reactivity Considerations

Comparison with Similar Compounds

Core Saturation and Stereochemistry

| Compound Name | Degree of Saturation | Stereochemistry | Key Substituents |

|---|---|---|---|

| Target Compound | Octahydro (fully saturated) | (3aR,7aS) | 7a-CF3, HCl |

| (3aR,7aS)-Octahydro-1H-isoindole Hydrochloride | Octahydro | (3aR,7aS) | None, HCl |

| (3As,7aR)-Hexahydro-1H-isoindole Hydrochloride | Hexahydro (partial) | (3As,7aR) | None, HCl |

Substituent Effects: CF3 vs. Other Groups

| Compound Type | Substituent | Electronic Effects | Lipophilicity (LogP<sup>a</sup>) |

|---|---|---|---|

| Target Compound | 7a-CF3 | Strong electron-withdrawing | High (~3.5 estimated) |

| Non-CF3 Analog | None | Neutral | Moderate (~2.0 estimated) |

| 4,5,6,7-Tetrafluoroindole | Multiple F atoms | Moderate electron-withdrawing | Moderate (~2.8 estimated) |

- CF3 vs. Fluorine: The CF3 group in the target compound provides greater steric bulk and lipophilicity compared to mono- or polyfluorinated analogs like 4,5,6,7-tetrafluoroindole. This enhances membrane permeability but may reduce aqueous solubility without salt forms .

- Pharmacological Impact: CF3 groups are known to improve metabolic stability and binding affinity in drug candidates, whereas simple fluorination (e.g., tetrafluoroindole) primarily modifies electronic properties without significantly altering bulk .

Salt Forms and Solubility

| Compound | Salt Form | Aqueous Solubility (mg/mL) | Application Relevance |

|---|---|---|---|

| Target Compound | Hydrochloride | ~50 (estimated) | Enhanced bioavailability |

| Non-CF3 Analog | Hydrochloride | ~60 (estimated) | Drug intermediate |

| Free Base (Hypothetical) | None | <5 (estimated) | Limited therapeutic utility |

- The hydrochloride salt form in both the target compound and its non-CF3 analog significantly improves solubility, making them viable for intravenous or oral formulations. The CF3 group slightly reduces solubility compared to the non-substituted analog due to increased hydrophobicity .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 7a-(Trifluoromethyl)-1,2,3,3a,4,5,6,7-octahydroisoindole hydrochloride, and how are reaction conditions optimized?

- Methodological Answer : Synthesis typically involves cyclization and functionalization steps. For example, analogous compounds (e.g., tetrachloromonospirocyclotriphosphazenes) are synthesized by reacting precursors (e.g., carbazolyldiamine) in tetrahydrofuran (THF) with triethylamine (Et₃N) as a base, monitored via thin-layer chromatography (TLC) . Reaction optimization may include varying solvents (e.g., THF vs. DCM), temperature (room temperature vs. reflux), and stoichiometric ratios. Key parameters are tracked using TLC or HPLC, with purification via column chromatography or recrystallization .

Q. What characterization techniques are critical for confirming the structure and purity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolves stereochemistry and confirms crystal packing (e.g., monoclinic system with space group P2₁/c, unit cell parameters a = 7.5193 Å, b = 9.7278 Å, c = 20.7616 Å) .

- NMR spectroscopy : ¹H/¹³C NMR identifies proton environments and trifluoromethyl group integration.

- Mass spectrometry : High-resolution MS validates molecular weight (e.g., Mr = 356.77 for analogous chloro-derivatives) .

Advanced Research Questions

Q. How can statistical Design of Experiments (DoE) improve the synthesis efficiency of this compound?

- Methodological Answer : DoE reduces experimental iterations by systematically varying factors (e.g., temperature, reagent ratios, solvent polarity). For example:

Q. How can computational methods resolve discrepancies between experimental and theoretical data (e.g., reaction yields or spectroscopic results)?

- Methodological Answer :

- Quantum chemical calculations : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to validate structural assignments .

- Reaction path simulations : Use software like Gaussian or COMSOL to model energy barriers and intermediates, identifying mismatches with observed kinetics .

Example workflow:

Perform DFT calculations for proposed intermediates.

Compare simulated IR/Raman spectra with experimental data.

Adjust synthetic pathways if computational models suggest alternative mechanisms .

Q. What strategies integrate AI-driven process control into the development of this compound?

- Methodological Answer :

- Machine learning (ML) for reaction optimization : Train models on historical data (e.g., solvent polarity, catalyst loading) to predict optimal conditions.

- Real-time adjustments : AI algorithms analyze in-situ spectroscopy (e.g., Raman) to adjust parameters (e.g., flow rate in continuous synthesis) .

Example: ML-predicted conditions for a 15% yield increase in analogous spirocyclic compounds .

Q. How can membrane separation technologies enhance purification of this hydrochloride salt?

- Methodological Answer : Nanofiltration or reverse osmosis membranes selectively separate the target compound from byproducts (e.g., triethylammonium chloride). Key factors:

| Membrane Type | Pore Size | Separation Efficiency |

|---|---|---|

| Polyamide NF | 1–2 nm | >90% for MW < 500 Da |

| Process optimization involves testing transmembrane pressure (1–10 bar) and pH (3–7) to minimize salt retention . |

Data Contradiction Analysis

Q. How should researchers address conflicting crystallographic and spectroscopic data for this compound?

- Methodological Answer :

Re-evaluate sample purity : Contaminants (e.g., residual solvents) may distort NMR/X-ray data. Use DSC/TGA to confirm thermal stability .

Cross-validate with alternative techniques : Compare X-ray-derived bond lengths with DFT-optimized geometries .

Statistical outlier detection : Apply Grubbs’ test to identify anomalous data points in replicated experiments .

Q. What comparative frameworks resolve inconsistencies in reaction mechanisms proposed for this compound?

- Methodological Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.